molecular formula C7H10BrN3O B11711996 2-Amino-5-(2-bromoethyl)-6-methyl-4-pyrimidinol

2-Amino-5-(2-bromoethyl)-6-methyl-4-pyrimidinol

Cat. No.: B11711996
M. Wt: 232.08 g/mol
InChI Key: UBRVUFNJVNUYMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-5-(2-bromoethyl)-6-methylpyrimidin-4-ol is a chemical compound with the molecular formula C7H10BrN3O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-(2-bromoethyl)-6-methylpyrimidin-4-ol typically involves the bromination of 2-amino-6-methylpyrimidin-4-ol followed by the introduction of the bromoethyl group. One common method involves the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, solvent, and concentration can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-amino-5-(2-bromoethyl)-6-methylpyrimidin-4-ol can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at moderate temperatures.

    Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or nitric acid can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed in these reactions.

Major Products Formed

    Nucleophilic substitution: Products include substituted pyrimidines with various functional groups such as azides, thiols, or ethers.

    Oxidation: Products include nitro or nitroso derivatives of the original compound.

    Reduction: Products include primary or secondary amines and alcohols.

Scientific Research Applications

2-amino-5-(2-bromoethyl)-6-methylpyrimidin-4-ol has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting nucleic acid synthesis and repair.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 2-amino-5-(2-bromoethyl)-6-methylpyrimidin-4-ol depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes involved in nucleic acid synthesis or repair. The bromoethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of their function. The compound may also interact with specific receptors or proteins, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-amino-4,6-dimethylpyrimidine: Similar structure but lacks the bromoethyl group.

    2-amino-5-bromopyrimidine: Similar structure but lacks the methyl and bromoethyl groups.

    2-amino-4-methylpyrimidine: Similar structure but lacks the bromoethyl group.

Uniqueness

2-amino-5-(2-bromoethyl)-6-methylpyrimidin-4-ol is unique due to the presence of both the bromoethyl and methyl groups, which confer specific chemical reactivity and biological activity. The bromoethyl group allows for nucleophilic substitution reactions, while the methyl group can influence the compound’s electronic properties and steric effects.

Properties

Molecular Formula

C7H10BrN3O

Molecular Weight

232.08 g/mol

IUPAC Name

2-amino-5-(2-bromoethyl)-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C7H10BrN3O/c1-4-5(2-3-8)6(12)11-7(9)10-4/h2-3H2,1H3,(H3,9,10,11,12)

InChI Key

UBRVUFNJVNUYMC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=N1)N)CCBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.